N-(2-methylphenyl)-N'-propoxyurea
Description
N-(2-methylphenyl)-N'-propoxyurea is a urea derivative characterized by a 2-methylphenyl group attached to one nitrogen atom and a propoxy group (-OCH₂CH₂CH₃) attached to the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capacity, which influences their biological activity and crystallinity .
Molecular Formula: C₁₁H₁₆N₂O₂ (calculated).
Key Features:
- Propoxy Group: Enhances lipophilicity compared to shorter alkoxy chains, possibly improving membrane permeability.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-propoxyurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |
InChI Key |
SPROVRAJPAMAIF-UHFFFAOYSA-N |
SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aryl Ureas
Fenuron (N,N-dimethyl-N'-phenylurea)
- Structure : Phenyl group with dimethyl substituents on the urea nitrogens.
- Application : Herbicide .
- Comparison : The absence of a methyl group on the phenyl ring in fenuron reduces steric hindrance compared to N-(2-methylphenyl)-N'-propoxyurea. Fenuron’s dimethyl groups may increase solubility in polar solvents, whereas the propoxy group in the target compound likely enhances organic-phase solubility .
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)
- Structure : 4-Isopropylphenyl group with dimethyl substituents.
- Application : Herbicide with longer environmental persistence .
- Comparison : The 4-isopropyl group in isoproturon increases hydrophobicity, but the 2-methylphenyl group in the target compound may alter metabolic stability due to ortho-substitution effects .
Halogenated and Heterocyclic Ureas
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea
Sulfonyloxy-Substituted Ureas (Patent Compounds)
Thiourea Analogs
N-(2,2-Dimethylpropanoyl)-N-(2-methoxyphenyl)thiourea
Complex Ureas with Heterocyclic Moieties
N-{2-[5-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea
Data Table: Key Properties of Selected Ureas
Critical Analysis and Research Insights
- Substituent Effects : Alkoxy chains (e.g., propoxy) improve lipid solubility, while sulfonyloxy or halogenated groups enhance electrophilicity and bioactivity .
- Steric and Electronic Factors : Ortho-substitution (2-methylphenyl) may hinder enzymatic degradation compared to para-substituted analogs like isoproturon .
- Stability : Thioureas and sulfonyloxy ureas exhibit distinct degradation pathways, with the target compound’s propoxy group likely offering intermediate stability .
Notes
- Contradictions in evidence: Patent compounds () emphasize sulfonyloxy groups, whereas pesticide ureas () focus on alkyl/aryl substitutions.
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